N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido ring fused with a benzodiazepine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one
- 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Uniqueness
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern and the presence of both pyrido and benzodiazepine rings. This unique structure contributes to its distinct chemical properties and potential biological activities.
Biological Activity
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a member of the pyrido-benzodiazepine class of compounds, which are structurally characterized by a fused pyridine and benzodiazepine framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O, with a molecular weight of approximately 343.4 g/mol. Its unique structure allows for interactions with various biological targets, particularly neurotransmitter receptors.
Property | Value |
---|---|
Molecular Formula | C22H21N3O |
Molecular Weight | 343.4 g/mol |
Structural Features | Pyridine and benzodiazepine moieties |
Neuropharmacological Effects
Research has indicated that this compound exhibits significant interactions with neurotransmitter systems. It is believed to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). This modulation suggests potential applications in treating anxiety disorders and epilepsy.
Case Study: GABA Receptor Modulation
In a study examining the effects of various pyrido-benzodiazepines on GABA receptor activity, this compound demonstrated enhanced binding affinity to GABA_A receptors compared to other derivatives. This finding supports its potential as an anxiolytic agent.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines.
Table: Antitumor Activity Results
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Inhibition of growth |
A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.4 | Cell cycle arrest |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may modulate pathways associated with inflammation.
Research Findings: Anti-inflammatory Activity
In animal models of inflammation, treatment with this compound resulted in a significant reduction in markers such as TNF-alpha and IL-6 levels. This suggests a mechanism that could be beneficial in conditions characterized by chronic inflammation.
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The compound's mechanism of action is thought to involve the modulation of neurotransmitter receptor activity and interference with cellular signaling pathways related to inflammation and tumor growth.
Properties
CAS No. |
133626-67-2 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
11-ethyl-7-methyl-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3O/c1-3-18-12-8-4-6-10(2)13(12)17-15(19)11-7-5-9-16-14(11)18/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
GSLBQKHXBYDHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC(=C2NC(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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